4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Overview
Description
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C12H28N6O2. It is commonly used as an anti-yellowing agent in the production of polyurethane (PU) profiles, shoe materials, plastics, and polyurethane fibers. Additionally, it serves as an antioxidant and stabilizer, participating in polymerization reactions and being used in polyurethane coatings .
Mechanism of Action
Target of Action
It is known to be used as an anti-yellowing agent in the production process of pu profiles, shoe materials, plastics, and polyurethane fibers .
Mode of Action
It is known to prevent yellowing during processing and can participate in polymerization reactions .
Result of Action
It is known to be used as an anti-yellowing agent, suggesting that it may interact with certain pigments or structures to prevent yellowing .
Biochemical Analysis
Biochemical Properties
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with hydrazinecarboxamide, N,N’-1,6-hexanediylbis[2,2-dimethyl-], which is involved in the stabilization of polymer structures . The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the compound’s effectiveness as a stabilizer and anti-yellowing agent.
Cellular Effects
The effects of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce changes in gene expression related to oxidative stress response and cellular detoxification mechanisms . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux.
Molecular Mechanism
At the molecular level, 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymerization reactions, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with enzymes and proteins is crucial for its role as a stabilizer and anti-yellowing agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively stabilizes polymer structures . At high doses, it can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial properties are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Its role in these pathways is critical for its effectiveness as a stabilizer and anti-yellowing agent.
Transport and Distribution
Within cells and tissues, 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its stabilizing effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its effectiveness in stabilizing polymer structures and preventing yellowing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) typically involves the reaction of hexamethylene diisocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistent quality and to minimize the formation of by-products. The final product is purified through various techniques such as crystallization or distillation to achieve the required specifications for commercial use.
Chemical Reactions Analysis
Types of Reactions
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (∙OH).
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides can be used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, during ozonation, the compound can form N-nitrosodimethylamine (NDMA), a toxic disinfection by-product .
Scientific Research Applications
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: A precursor used in the synthesis of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide).
Dimethylamine: Another precursor used in the synthesis.
N-nitrosodimethylamine (NDMA): A toxic by-product formed during the ozonation of 4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide).
Uniqueness
4,4’-Hexamethylenebis(1,1-dimethylsemicarbazide) is unique due to its dual role as an anti-yellowing agent and a stabilizer in polymerization reactions. Its ability to participate in various chemical reactions and its applications in multiple industries make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHREXFBVHLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072021 | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69938-76-7 | |
Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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